

Yohimbine HCl: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Yohimbine*

Cat. No.: *B192690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine Hydrochloride (HCl) is an indole alkaloid extracted from the bark of the *Pausinystalia yohimbe* tree.^[1] It is a well-established α_2 -adrenergic receptor antagonist, a property that underpins its diverse pharmacological applications, including the treatment of erectile dysfunction, its use as a veterinary anesthetic reversal agent, and its investigation for potential roles in weight management and mood disorders.^{[1][2][3]} This technical guide provides an in-depth analysis of the molecular structure, chemical properties, and associated signaling pathways of **yohimbine** HCl, tailored for a scientific audience. The information presented herein is intended to support further research and drug development efforts centered on this multifaceted compound.

Molecular Structure and Physicochemical Properties

Yohimbine is a pentacyclic monoterpenoid indole alkaloid.^[1] Its hydrochloride salt is the common form utilized in pharmaceutical preparations due to its improved solubility. The chemical and physical properties of **yohimbine** and its hydrochloride salt are summarized in the tables below.

Table 1: Chemical Identification and Formula

| Property | Value |
|-------------------|--|
| Chemical Name | Methyl 17 α -hydroxy-yohimban-16 α -carboxylate hydrochloride[4] |
| Synonyms | Yohimbine HCl, Aphrodine, Corynline, Quebrachine[5] |
| Molecular Formula | C ₂₁ H ₂₆ N ₂ O ₃ ·HCl[6] |
| Molecular Weight | 390.9 g/mol [6] |
| CAS Number | 65-19-0[6] |

Table 2: Physicochemical Properties

| Property | Value | Source |
|----------------------|---|--------|
| Appearance | White to slightly yellow crystalline powder[3][6] | [3][6] |
| Melting Point | 288–290 °C (decomposes) | [6] |
| Solubility | Soluble in chloroform, methanol, and ethanol; slightly soluble in water | [3] |
| Water Solubility | ~10 mg/mL[7] | [7] |
| pKa | 6.0 - 7.5 | [1][8] |
| Optical Rotation | [α] _{20/D} = +100° to +105° (c=1 in H ₂ O) | [6] |
| LogP (Octanol-Water) | ~2.6 | [7] |

Pharmacological Properties and Mechanism of Action

Yohimbine HCl's primary pharmacological effect is its competitive antagonism of α_2 -adrenergic receptors.[2] By blocking these presynaptic autoreceptors, it inhibits the negative

feedback loop that normally regulates norepinephrine release, leading to increased synaptic concentrations of norepinephrine and enhanced sympathetic nervous system activity.[1][9] This action underlies many of its physiological effects, including increased heart rate, blood pressure, and mobilization of fat stores.[1][2]

Yohimbine also exhibits a lower affinity for other receptors, which may contribute to its complex pharmacological profile.[1]

Table 3: Receptor Binding Affinities

| Receptor Subtype | pKi |
|--------------------------------|------|
| Human α 2A-adrenoceptor | 8.52 |
| Human α 2B-adrenoceptor | 8.00 |
| Human α 2C-adrenoceptor | 9.17 |

Source: Tocris Bioscience

Table 4: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Value |
|-----------------------|--|
| Absorption Half-time | 0.17 ± 0.11 h |
| Elimination Half-life | 0.60 ± 0.26 h[10] |
| Bioavailability | Highly variable, ranging from 7% to 87% (mean 33%)[11] |

Note: Pharmacokinetic parameters can vary significantly between individuals.

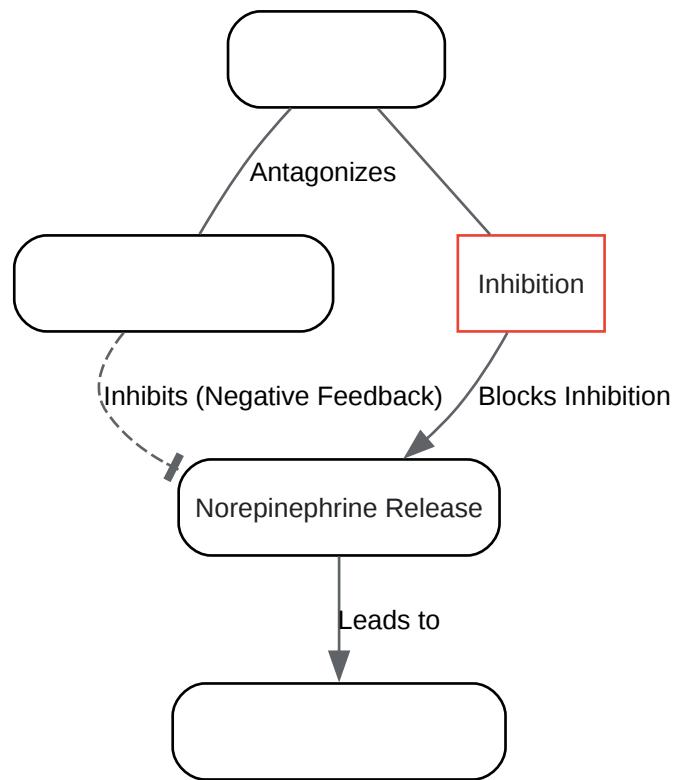
Key Signaling Pathways

The biological effects of **yohimbine** HCl are mediated through its modulation of various intracellular signaling pathways.

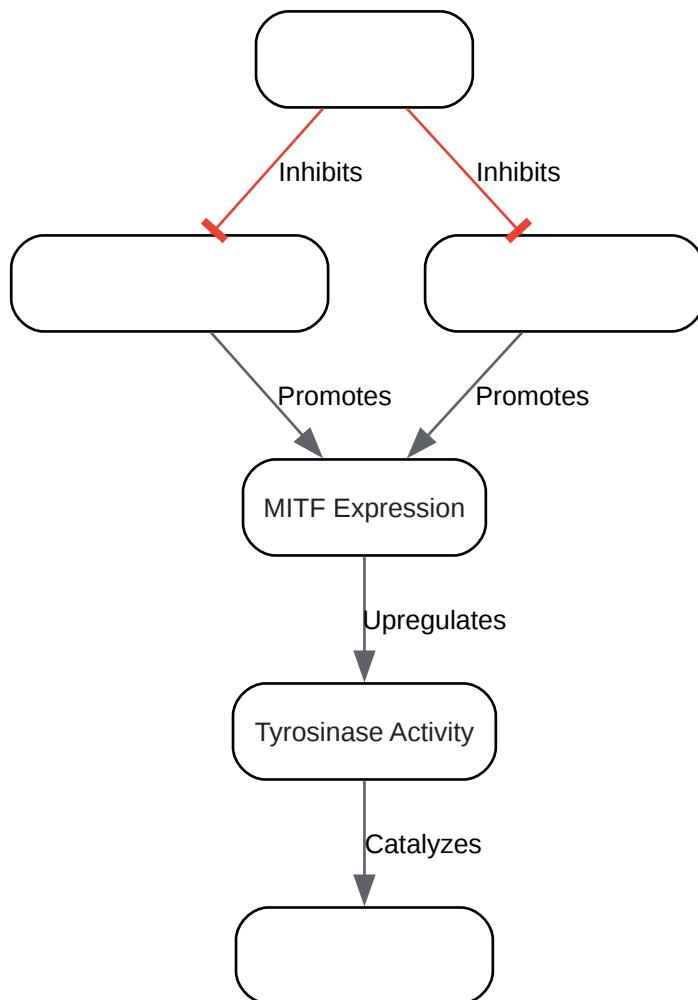
α2-Adrenergic Receptor Antagonism and Norepinephrine Release

The principal mechanism of **yohimbine HCl** involves the blockade of α2-adrenergic receptors on presynaptic nerve terminals. This disinhibits the release of norepinephrine, leading to increased activation of postsynaptic adrenergic receptors and downstream signaling cascades.

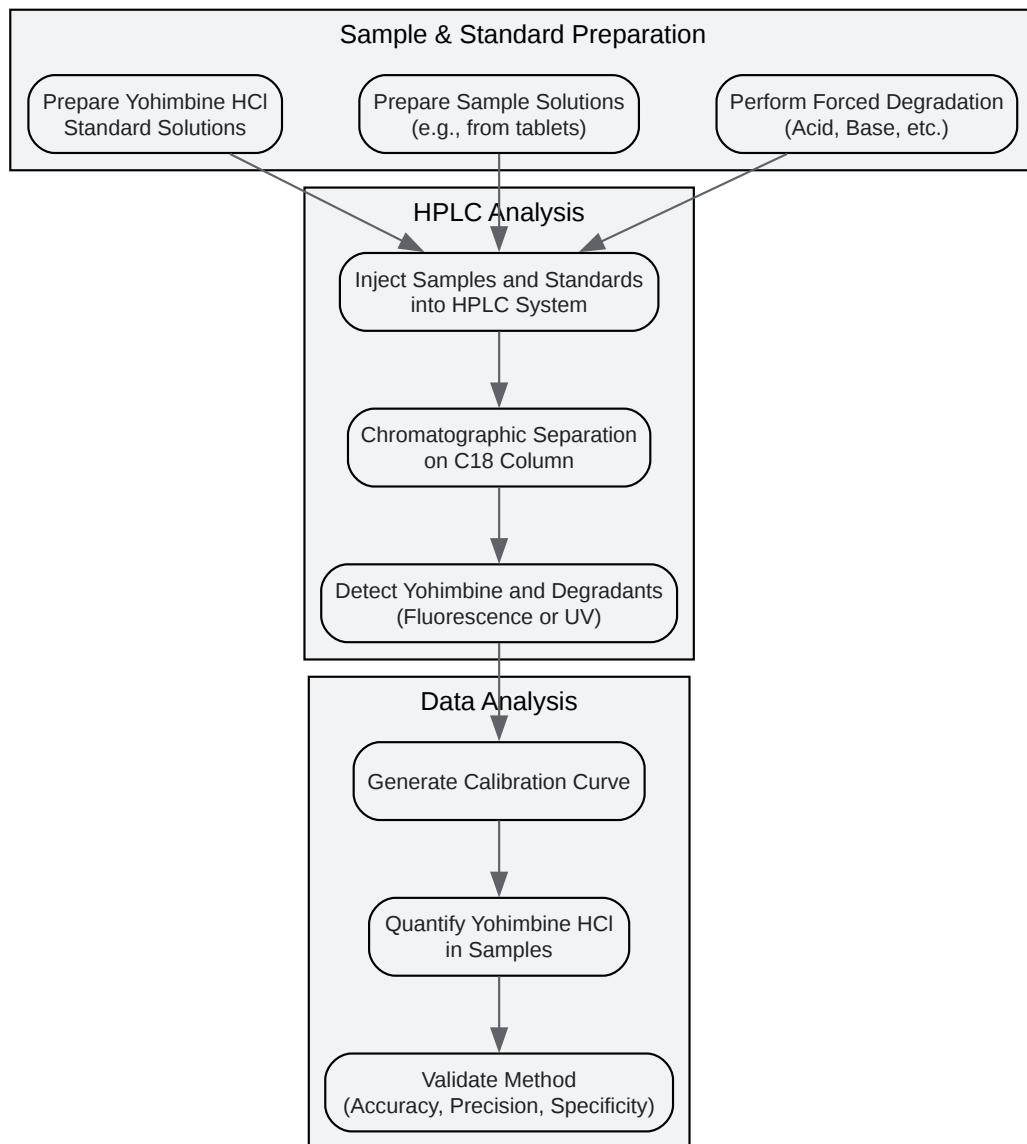
Yohimbine HCl Signaling Pathway



Yohimbine HCl Effect on Melanogenesis



HPLC Analysis Workflow for Yohimbine HCl

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Yohimbine Hydrochloride? [synapse.patsnap.com]
- 3. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]
- 4. Yohimbine (PIM 567) [inchem.org]
- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. bc9.co [bc9.co]
- 8. tandfonline.com [tandfonline.com]
- 9. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of yohimbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yohimbine bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Yohimbine HCl: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192690#molecular-structure-and-chemical-properties-of-yohimbine-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com